molecular formula C12H18O B1196279 4-Methyl-1-phenyl-2-pentanol CAS No. 7779-78-4

4-Methyl-1-phenyl-2-pentanol

Cat. No.: B1196279
CAS No.: 7779-78-4
M. Wt: 178.27 g/mol
InChI Key: IUADYGVMSDKSMB-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-2-pentanol is an organic compound with the molecular formula C12H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-phenyl-2-pentanol can be synthesized through a Grignard reaction. The process involves the reaction of benzyl chloride with magnesium to form benzyl magnesium bromide. This intermediate is then hydrolyzed with isovaleraldehyde to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The Grignard reaction is favored due to its efficiency in forming carbon-carbon bonds, which is essential for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-phenyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

4-Methyl-1-phenyl-2-pentanol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methyl-2-phenyl-1-pentanol
  • 4-Methyl-1-pentanol
  • Benzyl alcohol

Comparison: 4-Methyl-1-phenyl-2-pentanol is unique due to the presence of both a phenyl group and a methyl group attached to the same carbon atom as the hydroxyl group. This structure imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of the phenyl group enhances its aromatic properties, making it valuable in the fragrance industry .

Properties

IUPAC Name

4-methyl-1-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUADYGVMSDKSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047717
Record name 4-Methyl-1-phenylpentan-2-ol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a green-floral, fresh, slightly sweet odour
Record name alpha-Isobutylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Isobutylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/759/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.949
Record name alpha-Isobutylphenethyl alcohol
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CAS No.

7779-78-4
Record name α-(2-Methylpropyl)benzeneethanol
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Record name 4-Methyl-1-phenylpentan-2-ol
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Record name Benzeneethanol, .alpha.-(2-methylpropyl)-
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Record name 4-Methyl-1-phenylpentan-2-ol
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Record name 4-methyl-1-phenylpentan-2-ol
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Record name .ALPHA.-ISOBUTYLPHENETHYL ALCOHOL
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Record name 4-Methyl-1-phenyl-2-pentanol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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